1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.
Introduction of the Benzo[d]imidazole Moiety: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde.
Attachment of the 2,5-Dimethoxyphenyl Group: This can be done via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride.
Incorporation of the 2,4-Dimethylphenoxypropyl Group: This step may involve etherification reactions using appropriate alkyl halides and phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-thione
- 1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(2,5-dimethoxyphenyl)-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, hereafter referred to as Compound 1, is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to summarize the biological activity of Compound 1, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by a unique molecular structure that combines elements from various pharmacologically active classes. Its molecular formula is C24H30N2O4, with a molecular weight of approximately 398.48 g/mol. The compound features a pyrrolidinone core linked to a benzimidazole moiety and a dimethoxyphenyl group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of Compound 1 has been investigated through various assays, focusing primarily on its effects on neurotransmitter receptors and potential anticancer properties.
Neuropharmacological Activity
Research indicates that Compound 1 exhibits selective agonist activity at dopamine receptors, particularly the D3 subtype. In functional assays, it demonstrated an effective concentration (EC50) of approximately 710 nM for D3 receptor-mediated β-arrestin recruitment, while showing negligible activity at the D2 receptor . This selectivity suggests potential applications in treating neurodegenerative disorders where D3 receptor modulation could be beneficial.
Anticancer Properties
In a study evaluating various compounds for anticancer activity using multicellular spheroid models, Compound 1 was identified as a promising candidate . The compound exhibited significant cytotoxic effects against cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The pharmacological profile of Compound 1 has been explored through SAR studies. Modifications to the aromatic substituents and the central pyrrolidinone ring have been shown to influence receptor affinity and selectivity. For instance, variations in the methoxy groups on the phenyl ring significantly impacted the compound's binding affinity to D3 receptors .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of Compound 1:
- Dopamine Receptor Agonism : A study focused on structural modifications revealed that certain substitutions could enhance D3 receptor selectivity while minimizing D2 receptor antagonism. This finding is crucial for developing therapies targeting specific neurological pathways without unwanted side effects .
- Anticancer Screening : In preclinical trials, Compound 1 was screened against various cancer cell lines. Results indicated that it could inhibit tumor growth effectively, suggesting further investigation into its mechanisms of action is warranted .
Data Summary Table
Property/Activity | Value/Description |
---|---|
Molecular Formula | C24H30N2O4 |
Molecular Weight | 398.48 g/mol |
D3 Receptor EC50 | 710 nM |
Anticancer Activity | Significant cytotoxic effects in multicellular models |
Structure Modifications | Enhanced selectivity with specific substitutions |
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O4/c1-20-10-12-27(21(2)16-20)37-15-7-14-32-25-9-6-5-8-24(25)31-30(32)22-17-29(34)33(19-22)26-18-23(35-3)11-13-28(26)36-4/h5-6,8-13,16,18,22H,7,14-15,17,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUVMVYIVKVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.